molecular formula C5H9N3O B1524355 5-Isopropyl-1,2,4-oxadiazol-3-amine CAS No. 868696-41-7

5-Isopropyl-1,2,4-oxadiazol-3-amine

Cat. No. B1524355
CAS RN: 868696-41-7
M. Wt: 127.14 g/mol
InChI Key: CVNFBRSKRMWWGV-UHFFFAOYSA-N
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Description

“5-Isopropyl-1,2,4-oxadiazol-3-amine” is a chemical compound with the molecular weight of 127.15 . It is also known as “5-(propan-2-yl)-1,2,4-oxadiazol-3-amine” and has the InChI code "1S/C5H9N3O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8)" .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, one method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Another approach is based on the functionalization of pre-prepared uncharged 1,2,4-oxadiazole system .


Molecular Structure Analysis

The molecular structure of “5-Isopropyl-1,2,4-oxadiazol-3-amine” can be represented by the InChI code "1S/C5H9N3O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8)" . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively . For example, 1,2,4-oxadiazolium salts have been found to be selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .


Physical And Chemical Properties Analysis

It is stored at room temperature . The compound has a molecular weight of 127.15 .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as 5-Isopropyl-1,2,4-oxadiazol-3-amine, exhibit a broad spectrum of agricultural biological activities . They are used in the discovery of efficient and low-risk chemical pesticides, which is crucial as plant diseases seriously threaten food security .

Anti-Infective Agents

1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are part of the currently marketed drugs that consist of heterocyclic scaffolds containing nitrogen and/or oxygen as heteroatoms in their structures .

Anticonvulsant, Antidepressant, and Analgesic Activities

1,3,4-Oxadiazole heterocycles, which are bioisosteres of amides and esters, are widely applied in the development of novel compounds with anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiallergic, antipsychotic, antimicrobial, antimycobacterial, antitumor and antiviral activities .

Scintillating Materials and Dyestuff Industry

1,2,4-Oxadiazole derivatives are also used in various scientific areas such as the pharmaceutical industry, drug discovery, scintillating materials, and the dyestuff industry .

Photorearrangement in Heterocyclic Compounds

The study of the photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to 5-Isopropyl-1,2,4-oxadiazol-3-amine, has shown that irradiation can lead to ring photoisomerization and the formation of open chain compounds.

Antibacterial Activity Against Xanthomonas Oryzae

1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT, EC 50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC 50 = 99.31 μg/mL) .

Antibacterial Activity Against Xanthomonas Oryzae pv. Oryzicola

Compounds such as 5-Isopropyl-1,2,4-oxadiazol-3-amine exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC 50 values better than that of BMT (EC 50 = 68.50 μg/mL) and TDC (EC 50 = 91.05 μg/mL) .

Antibacterial Effects on Rice Bacterial Leaf Blight

1,2,4-Oxadiazole derivatives exert moderate antibacterial effects on rice bacterial leaf blight .

Safety and Hazards

The safety information for “5-Isopropyl-1,2,4-oxadiazol-3-amine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

1,2,4-oxadiazoles, including “5-Isopropyl-1,2,4-oxadiazol-3-amine”, have potential for further refinement as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery . Future research could focus on designing new chemical entities with potential anti-infective activity .

properties

IUPAC Name

5-propan-2-yl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNFBRSKRMWWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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